1-(1,3-Oxazol-4-yl)ethan-1-amine
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Overview
Description
1-(1,3-Oxazol-4-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanol with a suitable carboxylic acid derivative to form the oxazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazoles and amine derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
1-(1,3-Oxazol-4-yl)ethan-1-amine finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ethanamine group can act as a nucleophile, participating in various biochemical pathways .
Comparison with Similar Compounds
- 2-(1,3-Oxazol-4-yl)ethan-1-amine
- (1S)-1-(1,3-Oxazol-4-yl)ethan-1-amine
Comparison: 1-(1,3-Oxazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(1,3-oxazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H8N2O/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 |
InChI Key |
MFAOMQZXGBUBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC=N1)N |
Origin of Product |
United States |
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